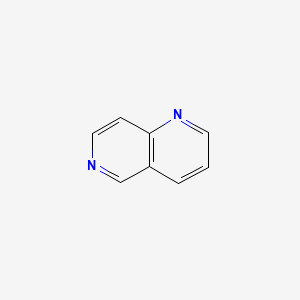

1,6-Naphthyridine

説明

特性

IUPAC Name |

1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOSXKMEQPYESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059762 | |

| Record name | 1,6-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253-72-5 | |

| Record name | 1,6-Naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Naphthyridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1T14P7OW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the 1,6-Naphthyridine Core Structure

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. As a member of the diazanaphthalene family, this nitrogen-containing bicyclic system serves as a versatile building block for the design of novel therapeutic agents and functional organic materials.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of the this compound core structure, encompassing its physicochemical characteristics, synthesis, reactivity, and its role as a pharmacophore in modulating key signaling pathways.

Physicochemical and Structural Properties

This compound is a white solid with a molecular formula of C₈H₆N₂ and a molecular weight of 130.15 g/mol .[4][5] It is one of the six isomers of naphthyridine, which are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings.[2]

Structural Parameters

The precise bond lengths and angles of the this compound core have been determined through high-resolution microwave and far-infrared spectroscopy. These structural parameters are crucial for understanding the molecule's geometry and for computational modeling studies.

| Parameter | Value |

| Bond Lengths (Å) | |

| N(1)-C(2) | 1.316 |

| C(2)-C(3) | 1.416 |

| C(3)-C(4) | 1.365 |

| C(4)-C(4a) | 1.411 |

| C(4a)-N(1) | 1.367 |

| N(6)-C(5) | 1.336 |

| C(5)-C(4a) | 1.411 |

| N(6)-C(7) | 1.367 |

| C(7)-C(8) | 1.385 |

| C(8)-C(8a) | 1.401 |

| C(8a)-N(1) | 1.367 |

| C(8a)-C(4a) | 1.424 |

| Bond Angles (°) | |

| C(8a)-N(1)-C(2) | 117.3 |

| N(1)-C(2)-C(3) | 123.7 |

| C(2)-C(3)-C(4) | 119.1 |

| C(3)-C(4)-C(4a) | 118.6 |

| C(4)-C(4a)-C(8a) | 121.3 |

| C(5)-N(6)-C(7) | 117.1 |

| N(6)-C(5)-C(4a) | 123.8 |

| N(6)-C(7)-C(8) | 123.8 |

| C(7)-C(8)-C(8a) | 118.5 |

| N(1)-C(8a)-C(8) | 121.5 |

| N(1)-C(8a)-C(4a) | 117.3 |

| C(5)-C(4a)-C(4) | 117.4 |

Note: The crystallographic data for the parent this compound is available from the Crystallography Open Database (COD) under the ID 7241890.[6]

Spectroscopic Properties

The spectroscopic signature of this compound is key to its identification and characterization.

| Property | Data |

| ¹H NMR | Chemical shifts are observed for the protons on the aromatic rings. |

| ¹³C NMR | Resonances correspond to the eight carbon atoms of the bicyclic system. |

| UV/Vis Absorption | Derivatives exhibit absorption maxima in the UV-visible range, which can be influenced by substituents and solvent polarity.[7] |

| Fluorescence Emission | Certain this compound derivatives are known to be fluorescent, with emission maxima dependent on their chemical structure.[7] |

Synthesis of the this compound Core

The synthesis of the this compound ring system can be achieved through several established methods, most notably the Skraup synthesis and the Friedländer annulation.

Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines and can be adapted for naphthyridines. It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.

Materials:

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or other suitable oxidizing agent)

-

Ferrous sulfate (B86663) (optional, as a moderator)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Chloroform or other suitable organic solvent (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to 4-aminopyridine while cooling in an ice bath.

-

To this mixture, add glycerol, followed by the oxidizing agent (e.g., nitrobenzene). If the reaction is known to be vigorous, a moderator such as ferrous sulfate can be added.

-

Heat the mixture gently. The reaction is exothermic and may begin to reflux without external heating.

-

Once the initial vigorous reaction subsides, continue to heat the mixture at 140-150°C for 4-5 hours.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., chloroform).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Investigation on the this compound motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

The Dawn of a New Era in Targeted Therapeutics: A Technical Guide to Novel 1,6-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of key proteins implicated in oncogenesis and other disease states. This technical guide provides an in-depth overview of recent breakthroughs in the discovery and development of novel this compound derivatives, with a focus on their synthesis, biological activity, and therapeutic potential as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), c-Met, and Cyclin-Dependent Kinase 8/19 (CDK8/19).

Introduction: The this compound Core - A Scaffold of Promise

The this compound nucleus, a bicyclic heteroaromatic system, has garnered significant attention in the field of drug discovery due to its unique structural and electronic properties.[1] This scaffold serves as a versatile template for the design of small molecule inhibitors that can selectively interact with the ATP-binding sites of various kinases, leading to the modulation of critical cellular signaling pathways.[2] Recent advancements have highlighted the potential of this compound derivatives in addressing the unmet medical needs in oncology and beyond.[3]

This guide will delve into three key areas of recent discovery:

-

FGFR4 Inhibitors: Targeting aberrant FGFR4 signaling in hepatocellular carcinoma.

-

c-Met Kinase Inhibitors: A promising approach for the treatment of various cancers driven by c-Met dysregulation.

-

CDK8/19 Inhibitors: Modulating transcriptional regulation through the Mediator complex for cancer therapy.

Discovery of Novel this compound Derivatives as Kinase Inhibitors

Potent and Selective FGFR4 Inhibitors for Hepatocellular Carcinoma

Aberrant signaling of the Fibroblast Growth Factor Receptor 4 (FGFR4) is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[4][5] This has spurred the development of selective FGFR4 inhibitors, with 1,6-naphthyridin-2(1H)-one derivatives emerging as a promising class of compounds.[4][6]

A notable example is the derivative A34 , which has demonstrated potent and selective inhibition of FGFR4. Structural optimizations of the 1,6-naphthyridin-2(1H)-one core led to the identification of compounds with significantly improved inhibitory capability and selectivity against other FGFR family members.[6]

Table 1: In Vitro Activity of Representative 1,6-Naphthyridin-2(1H)-one FGFR4 Inhibitors

| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |

| A34 | 5.2 | >1000 | >1000 | >1000 |

| 19g | 3.8 | >1000 | >1000 | >1000 |

Data compiled from multiple sources.[5][6]

These compounds have shown excellent anti-proliferative activities in FGFR4-dependent HCC cell lines and remarkable in vivo antitumor efficacy in xenograft models.[5][6]

N-Substituted-3-phenyl-1,6-naphthyridinones as Selective c-Met Kinase Inhibitors

The c-Met proto-oncogene, a receptor tyrosine kinase, plays a crucial role in tumor cell proliferation, survival, and metastasis.[7] Dysregulation of the c-Met signaling pathway is implicated in a variety of human cancers.[8] Novel N-substituted-3-phenyl-1,6-naphthyridinone derivatives have been designed and synthesized as potent and selective c-Met kinase inhibitors.[9]

Compound 4r , for instance, exhibits c-Met potency comparable to the multi-kinase inhibitor Cabozantinib but with high selectivity against VEGFR-2.[9][10] This selectivity is a critical attribute for minimizing off-target effects and improving the therapeutic index.

Table 2: Kinase Inhibitory Activity and Pharmacokinetic Properties of a Lead 1,6-Naphthyridinone c-Met Inhibitor

| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Oral Bioavailability (F%) |

| 4r | 2.1 | >5000 | 45 |

| 23a | 7.1 | >20000 | 57.7 |

Data compiled from multiple sources.[9][11]

In vivo studies using a U-87MG human glioblastoma xenograft model demonstrated that oral administration of compound 4r resulted in significant tumor growth inhibition.[9][10]

2,8-Disubstituted-1,6-Naphthyridines as Dual CDK8/19 Inhibitors

Cyclin-dependent kinases 8 and 19 (CDK8/19) are key components of the Mediator complex, which regulates gene transcription.[12] Inhibition of CDK8/19 has emerged as a novel therapeutic strategy for cancers dependent on aberrant transcriptional regulation, such as those driven by the Wnt/β-catenin signaling pathway.[13] A series of 2,8-disubstituted-1,6-naphthyridines have been developed as potent and selective dual inhibitors of CDK8 and CDK19.[12][14]

These compounds were identified through a designed scaffold-hop approach from a 3,4,5-trisubstituted pyridine (B92270) series.[12] Optimization of this series led to compounds with potent enzymatic and cellular activity, demonstrating inhibition of WNT signaling.[14]

Table 3: In Vitro Potency of 2,8-Disubstituted-1,6-Naphthyridine CDK8/19 Inhibitors

| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | WNT Reporter Assay IC50 (nM) |

| 4 | 15 | 20 | 150 |

| 7 | 8 | 12 | 80 |

Data represents a selection of compounds from the series.[12]

Experimental Protocols

General Synthesis of 1,6-Naphthyridin-2(1H)-one Derivatives

The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through several established synthetic routes. A common approach involves the condensation of a substituted 4-aminopyridine (B3432731) with a malonic acid derivative.[15]

Step 1: Synthesis of the Pyridone Ring A substituted 4-aminonicotinate is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, to yield the corresponding pyridopyrimidinone.

Step 2: Formation of the this compound Core The pyridopyrimidinone is then subjected to an intramolecular cyclization reaction, often under acidic or thermal conditions, to afford the 1,6-naphthyridin-2(1H)-one scaffold.

Step 3: Functionalization Further modifications at various positions of the naphthyridine ring can be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents and optimize biological activity.[16]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the IC50 values of test compounds against their target kinases.

Materials:

-

Recombinant human kinase (e.g., FGFR4, c-Met, CDK8/CycC)

-

Kinase substrate (specific for each kinase)

-

ATP

-

Kinase assay buffer

-

Test compounds (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 384-well plate.

-

Add the serially diluted test compounds or vehicle (DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[17]

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]

Cell Proliferation Assay

Materials:

-

Cancer cell line of interest (e.g., Hep3B for FGFR4, U-87MG for c-Met)

-

Cell culture medium and supplements

-

Test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

Animals:

-

Athymic nude mice

Procedure:

-

Subcutaneously implant cancer cells (e.g., 5 x 10^6 U-87 MG cells) into the flank of each mouse.[18][19]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., orally, once daily) or vehicle to the respective groups for a specified duration.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.[20]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by these novel this compound derivatives and a general workflow for their discovery and development.

Figure 1: Simplified FGFR4 Signaling Pathway and Inhibition by this compound Derivatives.

Figure 2: Overview of the c-Met Signaling Pathway and its Inhibition.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 5. FGF19- FGFR4 Signaling in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. c-MET [stage.abbviescience.com]

- 8. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. promega.com [promega.com]

- 18. A nutrient mixture inhibits glioblastoma xenograft U-87 MG growth in male nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]

The Friedlander Synthesis: A Technical Guide to Substituted 1,6-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors and fluorescent probes. The Friedlander synthesis, a classic and versatile annulation reaction, provides a direct and efficient route to construct this important bicyclic system. This technical guide offers an in-depth exploration of the Friedlander synthesis for preparing substituted 1,6-naphthyridines, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the development of novel compounds.

Core Principles of the Friedlander Synthesis for 1,6-Naphthyridines

The Friedlander synthesis, in the context of this compound formation, involves the condensation of a 4-aminopyridine-3-carbaldehyde (4-aminonicotinaldehyde) or a 4-aminopyridyl ketone with a carbonyl compound containing a reactive α-methylene group.[1] This reaction is typically catalyzed by either an acid or a base and proceeds through a sequence of condensation, cyclization, and dehydration steps to yield the final aromatic this compound ring system.[2]

The general reaction scheme is as follows:

Starting Materials:

-

Amino Component: 4-aminopyridine-3-carbaldehyde or a derivative.

-

Carbonyl Component: A ketone, β-ketoester, malononitrile, or other compound with an active methylene (B1212753) group.

Catalysts:

-

Base Catalysts: Potassium hydroxide, sodium hydroxide, piperidine, pyrrolidine (B122466).

-

Acid Catalysts: Sulfuric acid, trifluoroacetic acid, propylphosphonic anhydride (B1165640) (T3P®).[3]

Reaction Mechanism and Experimental Workflow

The mechanism of the Friedlander synthesis can proceed through two primary pathways, both of which culminate in the formation of the fused pyridine (B92270) ring.

A typical experimental workflow for the synthesis and purification of substituted 1,6-naphthyridines is outlined below.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various substituted 1,6-naphthyridines via the Friedlander condensation and related annulation strategies.

Table 1: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines [4]

| Entry | Ar in 4-(arylamino)nicotinonitrile | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl | CF₃SO₃H | CH₂Cl₂ | 0.5 | 95 |

| 2 | 4-Methoxyphenyl | CF₃SO₃H | CH₂Cl₂ | 0.5 | 96 |

| 3 | 4-Methylphenyl | CF₃SO₃H | CH₂Cl₂ | 0.5 | 97 |

| 4 | 4-Bromophenyl | H₂SO₄ | - | 0.5 | 98 |

| 5 | 4-Chlorophenyl | H₂SO₄ | - | 0.5 | 83 |

| 6 | Naphthalen-2-yl | CF₃SO₃H | CH₂Cl₂ | 2 | 70 |

| 7 | Thiophen-2-yl | CF₃SO₃H | CH₂Cl₂ | 4 | 98 |

Table 2: Synthesis of 2-(Phosphoryl)alkyl-substituted 1,6-Naphthyridines [5]

| Entry | Phosphorus-containing Ketone | Catalyst | Solvent | Conditions | Yield (%) |

| 1 | Diethyl (2-oxopropyl)phosphonate | Pyrrolidine/H₂SO₄ | Ethanol (B145695) | Reflux | N/A |

| 2 | Diethyl (2-oxo-2-phenylethyl)phosphonate | Pyrrolidine/H₂SO₄ | Ethanol | Reflux | N/A |

| 3 | Diphenyl(2-oxopropyl)phosphine oxide | Pyrrolidine/H₂SO₄ | Ethanol | Reflux | N/A |

Note: Specific yield percentages were not provided in the abstract; however, the method was reported to be successful.

Experimental Protocols

General Procedure for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines[4]

To a solution of the corresponding 4-(arylamino)nicotinonitrile (1.0 eq) in dichloromethane, trifluoromethanesulfonic acid (10.0 eq) is added. The reaction mixture is stirred at room temperature for the specified time (see Table 1). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired fused 1,6-naphthyridin-4-amine.

General Procedure for the Synthesis of 2-(Phosphoryl)alkyl-substituted 1,6-Naphthyridines[5]

A mixture of 4-amino-3-formylpyridine (1.0 eq), the respective phosphorus-containing ketone (a slight excess), pyrrolidine (1.2 eq), and a catalytic amount of sulfuric acid (0.05 eq) in ethanol is refluxed under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by an appropriate method (e.g., crystallization or column chromatography) to yield the 2-(phosphoryl)alkyl-substituted this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound derivatives is typically achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: Provides information on the proton environment in the molecule. Characteristic signals for the this compound core protons can be observed in the aromatic region of the spectrum. The chemical shifts and coupling constants of the substituent protons confirm their identity and position on the naphthyridine scaffold.[1]

-

¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound ring system are characteristic and aid in structural confirmation.[1]

-

Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.[1]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

For example, in the characterization of a synthesized this compound, distinct singlets for NH₂ protons were observed in the ¹H NMR spectrum at 4.98 and 6.69 ppm, with aromatic protons appearing in the range of 7.32 to 8.30 ppm.[1] The ¹³C NMR spectrum showed characteristic signals for the carbonyl moieties at 195.2 and 174.1 ppm.[1]

Conclusion

The Friedlander synthesis remains a cornerstone for the construction of the this compound ring system. Its operational simplicity, tolerance of a variety of functional groups, and the availability of diverse starting materials make it a powerful tool for medicinal chemists and materials scientists. By modulating the reaction conditions, including the choice of catalyst and solvent, and by varying the active methylene component, a wide array of substituted 1,6-naphthyridines can be accessed. This guide provides a foundational understanding and practical protocols to facilitate the synthesis and exploration of novel this compound derivatives for various applications.

References

The Skraup Reaction: A Technical Guide to the Synthesis of 1,6-Naphthyridine

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been successfully adapted for the preparation of naphthyridines. This technical guide provides an in-depth overview of the Skraup reaction for the synthesis of this compound, focusing on the core chemical principles, experimental protocols, and relevant data.

Core Principles: The Skraup Reaction Mechanism

The Skraup synthesis is an acid-catalyzed reaction involving the condensation of an aminopyridine with glycerol (B35011). The reaction proceeds through a series of well-defined steps:

-

Dehydration of Glycerol: In the presence of a strong acid, typically sulfuric acid, glycerol undergoes dehydration to form the reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of the aminopyridine derivative acts as a nucleophile and attacks the β-carbon of acrolein in a Michael addition.

-

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular electrophilic attack, leading to the closure of the second ring. Subsequent dehydration yields a dihydronaphthyridine intermediate.

-

Oxidation: The final step involves the oxidation of the dihydronaphthyridine to the aromatic this compound. This step is crucial for the final product formation and requires an oxidizing agent.

Synthesis of this compound from 4-Aminopyridine (B3432731)

The synthesis of this compound via the Skraup reaction typically utilizes 4-aminopyridine as the starting material. Initial attempts to synthesize this compound from 4-aminopyridine using the traditional Skraup conditions were not successful.[1] However, refinements to the reaction, particularly the use of a modified acid catalyst and oxidizing agent mixture, have enabled the synthesis in modest yields.[1]

A significant modification involves the use of a "sulfo mix," which is a mixture of nitrobenzenesulfonic acids in sulfuric acid, in place of concentrated sulfuric acid alone.[2] This mixture serves as both the acidic catalyst and the oxidizing agent.

Reaction Conditions and Yields

The following table summarizes the key reaction parameters and reported yields for the Skraup synthesis of this compound.

| Starting Material | Acid Catalyst / Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Aminopyridine | "Sulfo mix" | 150 | 5 | Modest | [2][3] |

| 4-Aminopyridine-N-oxide | Sulfuric Acid / Nitrobenzene | Not Specified | Not Specified | Modest (after reduction) | [1] |

Experimental Protocol: Skraup Synthesis of this compound

The following protocol is a general guideline based on the modified Skraup synthesis using a "sulfo mix."[2][3]

Materials:

-

4-Aminopyridine

-

Glycerol

-

Nitrobenzenesulfonic acid

-

Concentrated Sulfuric Acid

-

Water

-

Sodium Hydroxide (B78521) (for neutralization)

-

Organic solvent (e.g., chloroform (B151607) or diethyl ether for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

Preparation of the "Sulfo-mix": Carefully and slowly add nitrobenzenesulfonic acid to concentrated sulfuric acid with cooling. The exact ratio should be determined based on specific literature procedures.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-aminopyridine, glycerol, and water.

-

Addition of "Sulfo-mix": Slowly and carefully add the prepared "sulfo-mix" to the reaction mixture with constant stirring and cooling to manage the exothermic reaction.

-

Heating: Heat the reaction mixture to 150°C and maintain this temperature for approximately 5 hours.[3] The reaction should be monitored for its progress.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is strongly alkaline. This should be done in an ice bath to control the heat generated.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or diethyl ether).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography or recrystallization from an appropriate solvent.

Visualizing the Process

To better understand the chemical transformations and the experimental sequence, the following diagrams have been generated using Graphviz.

Caption: The reaction mechanism of the Skraup synthesis for this compound.

Caption: A logical workflow for the Skraup synthesis of this compound.

Challenges and Considerations

The Skraup reaction is known for being highly exothermic and can be difficult to control.[4] The use of harsh acidic conditions and high temperatures can lead to the formation of tar and other byproducts, which can complicate purification and reduce yields.[3] Therefore, careful control of the reaction temperature and the rate of addition of the acid catalyst is crucial for a successful synthesis. The use of moderators, such as ferrous sulfate, has been reported to help control the reaction's vigor in some Skraup syntheses, although its specific application in the this compound synthesis described here is not detailed.[3]

Conclusion

The Skraup reaction provides a viable, albeit challenging, route to the synthesis of the this compound core. Modifications to the classical procedure, such as the use of a "sulfo mix," have been instrumental in enabling this transformation. This guide offers a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a summary of the available data to aid researchers in the synthesis of this important heterocyclic scaffold for applications in drug discovery and development. Further optimization of the reaction conditions may be necessary to improve yields and streamline the purification process.

References

Methodology 1: Catalyst-Free, Pseudo-Five-Component Synthesis in Aqueous Media

An In-Depth Technical Guide to the One-Pot Synthesis of Functionalized 1,6-Naphthyridines

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities, including anticancer, antiviral, and analgesic properties.[1][2] The development of efficient and sustainable synthetic methodologies to access functionalized 1,6-naphthyridines is a significant focus in medicinal and organic chemistry. One-pot synthesis, particularly through multicomponent reactions (MCRs), has emerged as a powerful strategy, offering advantages such as high atom economy, operational simplicity, reduced reaction times, and minimization of waste by avoiding the isolation of intermediates.[1][3]

This technical guide provides a comprehensive overview of modern one-pot synthetic strategies for constructing functionalized this compound cores. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key synthetic workflows.

An innovative and environmentally friendly approach involves a one-pot, catalyst-free, pseudo-five-component synthesis in water. This method uniquely constructs both nitrogen-containing rings of the naphthyridine core without starting from a pre-existing nitrogen-containing heterocycle.[4] The reaction proceeds by combining methyl ketones, various amines, and malononitrile (B47326) in water, offering an expeditious route to highly functionalized 1,2-dihydro[5][6]naphthyridines.[4]

Logical Workflow

The reaction is believed to proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization to build the complex heterocyclic system in a single operation.

Caption: Workflow for the pseudo-five-component synthesis of 1,6-naphthyridines.

Experimental Protocol

General Procedure for the Synthesis of 1,2-Dihydro[5][6]naphthyridines: [4]

-

A mixture of the substituted methyl ketone (2 mmol), the chosen amine (1 mmol), and malononitrile (2 mmol) is prepared in 10 mL of water.

-

The reaction mixture is heated to reflux and stirred for the time specified for the particular substrates.

-

Upon completion of the reaction (monitored by Thin Layer Chromatography), the mixture is cooled to room temperature.

-

The solid product that precipitates is collected by filtration.

-

The collected solid is washed with cold ethanol (B145695) to remove impurities.

-

The final product is dried under vacuum to yield the pure 1,2-dihydro[5][6]naphthyridine derivative.

Data Presentation

| Entry | Methyl Ketone | Amine | Time (h) | Yield (%) |

| 1 | Acetophenone | Aniline | 5 | 88 |

| 2 | 4-Methylacetophenone | Aniline | 6 | 85 |

| 3 | 4-Chloroacetophenone | Aniline | 4 | 92 |

| 4 | Acetophenone | 4-Methylaniline | 5 | 86 |

| 5 | Acetophenone | 4-Methoxyaniline | 4 | 90 |

| 6 | Acetone | Aniline | 8 | 75 |

Table 1: Representative yields for the catalyst-free synthesis of 1,2-dihydro[5][6]naphthyridines. Data sourced from reference[4].

Methodology 2: Multicomponent Synthesis using a Recyclable Nanocatalyst

A highly efficient and green chemistry approach utilizes a one-pot, four-component reaction to synthesize substituted this compound derivatives.[1][5] This method employs benzaldehyde (B42025) or its derivatives, two equivalents of malononitrile, and an amine (such as 1-naphthylamine (B1663977) or 4-aminocumarin) in an aqueous medium at room temperature. The reaction is facilitated by a magnetically separable and recyclable SiO₂/Fe₃O₄@MWCNTs (silica-coated magnetite nanoparticles supported on multi-walled carbon nanotubes) nanocatalyst.[5][7] Key advantages include short reaction times, high product yields, and simple catalyst separation.[1]

Experimental Workflow

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Benzo[b]naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of modern synthetic strategies for constructing benzo[b]naphthyridine scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex reaction pathways and biological signaling cascades.

Core Synthetic Strategies

The synthesis of benzo[b]naphthyridine derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. This guide focuses on four prominent methods: the Friedländer Annulation, the Pfitzinger Reaction, Microwave-Assisted Synthesis, and a Manganese(III)-Mediated Domino Cascade Reaction.

Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for the construction of quinoline (B57606) and naphthyridine ring systems. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.

Experimental Protocol: Cerium(III) Chloride Catalyzed Solvent-Free Friedländer Synthesis of 1,8-Naphthyridines

This protocol offers a rapid and environmentally friendly approach to the Friedländer synthesis.

-

Materials:

-

2-Aminonicotinaldehyde

-

Active methylene (B1212753) compound (e.g., ethyl trifluoroacetoacetate, acetylacetone)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Mortar and pestle

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

In a mortar, combine 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and CeCl₃·7H₂O (1.0 mmol).

-

Grind the mixture at room temperature for 3-6 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add ethyl acetate to the reaction mixture and stir.

-

Filter the mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent.

-

Logical Workflow for Friedländer Synthesis

Caption: Workflow for the solvent-free Friedländer synthesis.

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. This method is particularly useful for synthesizing specific isomers of benzo[b]naphthyridines.

Experimental Protocol: Synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridines

This protocol is adapted from procedures used for the synthesis of precursors to biologically active benzo[b][1][2]naphthyridine derivatives.

-

Materials:

-

Appropriate 4-chloroanthranilic acid

-

N-substituted-4-piperidone

-

Polyphosphoric acid (PPA)

-

-

Procedure:

-

A mixture of the 4-chloroanthranilic acid (1.0 equiv.) and the N-substituted-4-piperidone (1.1 equiv.) in polyphosphoric acid is heated at 140-150 °C for 2-3 hours.

-

The reaction mixture is cooled to approximately 100 °C and poured onto crushed ice.

-

The mixture is neutralized with a saturated aqueous solution of sodium carbonate to a pH of 8-9.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel.

-

Pfitzinger Reaction Mechanism

Caption: Mechanism of the Pfitzinger reaction.

Microwave-Assisted One-Pot Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. This one-pot, three-component reaction is an efficient method for the synthesis of functionalized benzo[b][1][3]naphthyridine derivatives.[4]

Experimental Protocol: Synthesis of 5,6-dihydro-naphtho[g]benzo[b][1][3]naphthyridine [4]

-

Apparatus:

-

CEM microwave synthesizer (Model No: 908010) or equivalent.

-

-

Materials:

-

2-Chloroquinoline-3-carbaldehyde (B1585622) (1.0 equiv.)

-

1-Tetralone (B52770) (1.5 equiv.)

-

Ammonium (B1175870) acetate (2.5 equiv.)

-

Sodium hydride (NaH, 10 mol%)

-

Dry Dimethylformamide (DMF)

-

-

Procedure:

-

In a flask suitable for microwave synthesis, a mixture of 2-chloroquinoline-3-carbaldehyde (e.g., 500 mg, 2.4 mmol), 1-tetralone (0.48 mL, 3.6 mmol), ammonium acetate (462 mg, 6 mmol), and NaH (10 mol%) in dry DMF (10 mL) is prepared.[4]

-

The flask is placed in the microwave synthesizer and irradiated at 240W for 10-12 minutes.[4]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Workflow for Microwave-Assisted Synthesis

Caption: Workflow for microwave-assisted synthesis.

Mn(III)-Mediated Domino Cascade Reaction

Domino cascade reactions offer an efficient approach to complex molecules by forming multiple bonds in a single operation. This method utilizes Mn(III) to mediate the synthesis of polysubstituted benzo[b][1][5]naphthyridines from cyclopropanols and 2-(2-isocyanophenyl)acetonitriles.

Experimental Protocol: Synthesis of Polysubstituted Benzo[b][1][5]naphthyridine

-

Materials:

-

Cyclopropanol (B106826) derivative

-

2-(2-Isocyanophenyl)acetonitrile derivative

-

Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)

-

Copper(II) acetate (Cu(OAc)₂)

-

1,2-Dichloroethane (DCE)

-

-

Procedure:

-

To a reaction vessel are added the cyclopropanol (0.3 mmol), 2-(2-isocyanophenyl)acetonitrile (0.2 mmol), Mn(OAc)₃·2H₂O (0.4 mmol), and Cu(OAc)₂ (0.4 mmol).

-

The vessel is evacuated and backfilled with argon three times.

-

DCE (2.0 mL) is added, and the mixture is stirred at 80 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired benzo[b][1][5]naphthyridine derivative.

-

Domino Cascade Reaction Workflow

Caption: Workflow for the Domino Cascade Reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various benzo[b]naphthyridine derivatives using the methods described above.

Table 1: Friedländer Annulation - Synthesis of 1,8-Naphthyridines

| Entry | Active Methylene Compound | Catalyst | Conditions | Time (min) | Yield (%) |

| 1 | Ethyl trifluoroacetoacetate | CeCl₃·7H₂O | Grinding, RT | 5.5 | 92 |

| 2 | Ethyl acetoacetate | CeCl₃·7H₂O | Grinding, RT | 5.0 | 94 |

| 3 | Acetylacetone | CeCl₃·7H₂O | Grinding, RT | 5.0 | 94 |

| 4 | Benzoylacetone | CeCl₃·7H₂O | Grinding, RT | 5.0 | 92 |

| 5 | Dibenzoylmethane | CeCl₃·7H₂O | Grinding, RT | 5.5 | 90 |

Table 2: Microwave-Assisted Synthesis of 5,6-dihydro-naphtho[g]benzo[b][1][3]naphthyridines [4]

| Entry | Substituent on Quinoline | Power (W) | Time (min) | Yield (%) |

| 1 | H | 240 | 10 | 82 |

| 2 | 6-CH₃ | 240 | 12 | 78 |

| 3 | 6-OCH₃ | 240 | 12 | 75 |

| 4 | 6-Cl | 240 | 10 | 80 |

| 5 | 8-CH₃ | 240 | 12 | 68 |

Table 3: Mn(III)-Mediated Domino Cascade Reaction for Benzo[b][1][5]naphthyridines

| Entry | R¹ on Cyclopropanol | R² on Acetonitrile | Yield (%) |

| 1 | Phenyl | H | 88 |

| 2 | 4-Methylphenyl | H | 92 |

| 3 | 4-Methoxyphenyl | H | 95 |

| 4 | 4-Chlorophenyl | H | 85 |

| 5 | 2-Naphthyl | H | 80 |

| 6 | Phenyl | 4-Methyl | 86 |

Biological Activity and Signaling Pathways

Benzo[b]naphthyridine derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity: Targeting Wnt and PI3K/Akt/mTOR Pathways

Several benzo[b]naphthyridine derivatives have demonstrated potent anticancer activity by inhibiting critical signaling pathways that are often dysregulated in cancer.

-

Wnt/β-catenin Signaling Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Some benzo[b]naphthyridine derivatives act as inhibitors of this pathway by preventing the nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.

Inhibition of Wnt/β-catenin Signaling

Caption: Inhibition of the Wnt/β-catenin pathway.

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival. Its hyperactivation is common in cancer. Certain benzo[h][1][2]naphthyridin-2(1H)-one analogues have been identified as mTOR inhibitors, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Inhibition of PI3K/Akt/mTOR Signaling

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Neuroprotective Activity: MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of neurotransmitters, particularly dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Certain benzo[b][1][2]naphthyridine derivatives have been identified as potent and selective MAO-B inhibitors.

Mechanism of MAO-B Inhibition

Caption: Mechanism of MAO-B inhibition.

Conclusion

The synthetic methodologies and biological insights presented in this guide underscore the significance of benzo[b]naphthyridine derivatives as a privileged scaffold in drug discovery. The detailed protocols and comparative data aim to facilitate further research and development in this promising area of medicinal chemistry. The visualization of complex synthetic workflows and signaling pathways provides a clear conceptual framework for researchers in the field.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Discovery of 5-(3-Chlorophenylamino)benzo[ c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Fingerprint of 1,6-Naphthyridines: A Technical Guide to Characterization

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] A thorough chemical characterization of these compounds is paramount for understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards in drug development. This in-depth technical guide provides a comprehensive overview of the key analytical techniques and experimental protocols for the robust characterization of this compound derivatives.

Core Physicochemical Properties

The parent this compound is a white solid with a molecular weight of 130.15 g/mol and a melting point below 40 °C.[4][5] Its derivatives, however, exhibit a wide range of melting points depending on their substitution patterns.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂ | [5] |

| Molecular Weight | 130.15 g/mol | [5] |

| Appearance | White Solid | [4] |

| Melting Point | <40 °C | [4] |

| CAS Number | 253-72-5 |

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to elucidate the chemical structure of this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are critical for the structural confirmation of this compound derivatives.

¹H NMR Spectral Data of this compound:

| Proton | Chemical Shift (ppm) in CDCl₃ |

| H-2 | 9.10 |

| H-3 | 7.52 |

| H-4 | 8.28 |

| H-5 | 9.28 |

| H-7 | 8.76 |

| H-8 | 7.93 |

| [Source:[6]] |

¹³C NMR Spectral Data of this compound:

| Carbon | Chemical Shift (ppm) in H₂O |

| C-2 | 152.1 |

| C-3 | 121.8 |

| C-4 | 137.4 |

| C-4a | 138.8 |

| C-5 | 155.1 |

| C-7 | 142.3 |

| C-8 | 118.8 |

| C-8a | 129.5 |

| [Source:[7]] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For many this compound derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the desired product.[1]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with chromophoric systems. Fused this compound derivatives have shown interesting optical properties, with maximum absorption wavelengths ranging from 344 to 448 nm in DMSO.[8][9]

Chromatographic and Crystallographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of synthesized this compound compounds. Preparative HPLC can also be employed for the purification of the crude product.[1]

X-ray Crystallography

Single-crystal X-ray analysis provides the definitive three-dimensional structure of a molecule, confirming connectivity and stereochemistry. This technique has been used to unambiguously establish the planar structure of certain this compound derivatives.[10][11]

Experimental Protocols

A generalized workflow for the synthesis and characterization of this compound compounds is outlined below.

General Synthesis and Purification Protocol

A common synthetic route involves the reaction of a substituted 4-aminopyridine (B3432731) with a suitable carbonyl compound, followed by cyclization.[1]

-

Reaction Setup: The starting materials are dissolved in an appropriate solvent and reacted under specific conditions (e.g., heating, inert atmosphere).[1]

-

Work-up: After the reaction is complete, the mixture is quenched, and the product is extracted using a suitable organic solvent. The organic layers are combined, washed, and dried.[1]

-

Purification: The crude product is purified using techniques like column chromatography on silica (B1680970) gel or preparative HPLC to obtain the pure this compound derivative.[1]

Spectroscopic and Chromatographic Analysis Protocols

-

NMR Spectroscopy: A small sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.

-

Mass Spectrometry: The molecular weight is confirmed by dissolving the sample in a suitable solvent and analyzing it using an LC-MS system.

-

HPLC Analysis: The purity of the final compound is determined by dissolving a small amount in the mobile phase and injecting it into an HPLC system equipped with a suitable column and detector.

Biological Activity and Signaling Pathways

Many this compound derivatives exhibit their biological effects by interacting with specific cellular targets. For instance, some derivatives act as inhibitors of spleen tyrosine kinase (SYK) or topoisomerase I, both of which are crucial enzymes in cell signaling and proliferation.[1] A simplified representation of a kinase inhibition pathway is shown below.

This guide provides a foundational understanding of the chemical characterization of this compound compounds. For specific derivatives, the methodologies may require optimization. A multi-faceted analytical approach is crucial for the unambiguous identification and purity assessment of these potent molecules, paving the way for their successful development as therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. acs.org [acs.org]

- 5. This compound | C8H6N2 | CID 67488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(253-72-5) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

Spectroscopic Analysis of 1,6-Naphthyridine and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1,6-naphthyridine and its isomers. Naphthyridines are a class of heterocyclic aromatic compounds containing two fused pyridine (B92270) rings, with six possible isomers depending on the position of the nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2][3] These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and the development of new applications.

This guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for the analysis of this compound and its isomers. It includes structured data tables for easy comparison of quantitative spectroscopic data, detailed experimental protocols, and visualizations of analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of naphthyridine isomers, providing detailed information about the chemical environment of each proton and carbon atom.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its common isomers. Data is presented for spectra recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Naphthyridine Isomers in CDCl₃

| Position | This compound[4] | 1,5-Naphthyridine[2] | 1,7-Naphthyridine | 1,8-Naphthyridine (B1210474) | 2,6-Naphthyridine (B1209661) | 2,7-Naphthyridine[5] |

| H-2 | 9.10 (dd) | 8.99 (dd) | 9.08 (s) | 9.07 (dd) | 9.23 (s) | 9.24 (s) |

| H-3 | 7.52 (dd) | 7.64 (dd) | 7.56 (d) | 7.50 (dd) | 7.82 (d) | 7.71 (d) |

| H-4 | 8.28 (d) | 8.41 (dd) | 8.21 (d) | 8.20 (dd) | 8.60 (d) | 8.58 (d) |

| H-5 | 9.28 (s) | 8.99 (dd) | 8.75 (d) | 8.20 (dd) | 8.60 (d) | 7.71 (d) |

| H-7 | 8.76 (d) | 8.41 (dd) | - | 7.50 (dd) | 7.82 (d) | - |

| H-8 | 7.93 (d) | 7.64 (dd) | 9.08 (s) | 9.07 (dd) | 9.23 (s) | 9.24 (s) |

Data for 1,7-, 1,8-, 2,6-naphthyridine are compiled from various spectroscopic databases and literature sources. Coupling constants (J) are typically in the range of 4-9 Hz for ortho-coupling, 1-3 Hz for meta-coupling, and <1 Hz for para-coupling.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Naphthyridine Isomers in CDCl₃

| Position | This compound[4] | 1,5-Naphthyridine[2] | 1,7-Naphthyridine[6] | 1,8-Naphthyridine | 2,6-Naphthyridine[7] | 2,7-Naphthyridine[5] |

| C-2 | 151.2 | 150.2 | 152.6 | 153.3 | 155.8 | 155.9 |

| C-3 | 121.5 | 124.0 | 121.8 | 123.5 | 120.4 | 120.5 |

| C-4 | 137.2 | 136.5 | 137.0 | 136.6 | 143.1 | 143.2 |

| C-4a | 140.1 | 144.5 | 142.8 | 144.1 | 130.5 | 130.6 |

| C-5 | 155.3 | 150.2 | 149.8 | 136.6 | 143.1 | 120.5 |

| C-7 | 148.9 | 136.5 | - | 123.5 | 120.4 | - |

| C-8 | 120.8 | 124.0 | 152.6 | 153.3 | 155.8 | 155.9 |

| C-8a | 138.4 | 144.5 | 142.8 | 144.1 | 130.5 | 130.6 |

Data for 1,8-naphthyridine is compiled from various spectroscopic databases and literature sources.

Experimental Protocol: NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of naphthyridine isomers is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the naphthyridine isomer.

-

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 12-16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Spectral Width: 200-250 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) for each signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and to characterize the vibrational modes of the aromatic rings in naphthyridine isomers.

Data Presentation: Characteristic IR Absorptions

The IR spectra of naphthyridine isomers are characterized by absorptions arising from the aromatic C-H and C=C/C=N stretching and bending vibrations.

Table 3: Key IR Absorption Bands (cm⁻¹) for Naphthyridine Isomers

| Vibrational Mode | This compound | 1,5-Naphthyridine[8] | 1,7-Naphthyridine | 1,8-Naphthyridine | 2,6-Naphthyridine | 2,7-Naphthyridine |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |

| Aromatic C=C/C=N Stretch | 1600-1450 | 1600-1450 | 1600-1450 | 1600-1450 | 1600-1450 | 1600-1450 |

| C-H In-plane Bending | 1300-1000 | 1300-1000 | 1300-1000 | 1300-1000 | 1300-1000 | 1300-1000 |

| C-H Out-of-plane Bending | 900-675 | 900-675 | 900-675 | 900-675 | 900-675 | 900-675 |

Specific peak positions can vary slightly based on the substitution pattern and physical state of the sample.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid naphthyridine isomer with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-systems of naphthyridine isomers.

Data Presentation: UV-Vis Absorption Maxima

The UV-Vis spectra of naphthyridine isomers typically exhibit multiple absorption bands in the ultraviolet region.

Table 4: UV-Vis Absorption Maxima (λmax, nm) of Naphthyridine Isomers in Ethanol

| Isomer | Band I (log ε) | Band II (log ε) | Band III (log ε) |

| This compound | ~210 (4.5) | ~260 (3.7) | ~310 (3.6) |

| 1,5-Naphthyridine | ~215 (4.6) | ~265 (3.8) | ~315 (3.7) |

| 1,7-Naphthyridine[9] | 211 (4.3) | 258 (3.6) | 309 (3.5) |

| 1,8-Naphthyridine | ~210 (4.4) | ~255 (3.6) | ~305 (3.5) |

| 2,6-Naphthyridine[10] | 220 (4.7) | 265 (3.8) | 325 (3.6) |

| 2,7-Naphthyridine | ~225 (4.8) | ~270 (3.9) | ~330 (3.7) |

ε (molar absorptivity) values are approximate and can vary with solvent and substitution.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the naphthyridine isomer in a UV-grade solvent (e.g., ethanol, cyclohexane) at a concentration of approximately 10⁻³ M.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax. A typical concentration for measurement is around 10⁻⁵ M.

-

-

Instrument Parameters:

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Scan Speed: Medium.

-

Cuvettes: 1 cm path length quartz cuvettes.

-

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

-

Rinse a second cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the sample holder and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) for each absorption band using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of naphthyridine isomers, which can aid in their identification and structural confirmation.

Data Presentation: Fragmentation Patterns

Under electron ionization (EI), naphthyridine isomers typically show a prominent molecular ion peak (M⁺˙) and characteristic fragment ions resulting from the loss of HCN and C₂H₂.

Table 5: Key Mass Spectral Fragments (m/z) of Naphthyridine Isomers (EI-MS)

| Isomer | Molecular Ion (M⁺˙) | [M-H]⁺ | [M-HCN]⁺˙ | [M-2HCN]⁺˙ |

| All Isomers | 130 | 129 | 103 | 76 |

The relative intensities of the fragment ions can vary between isomers, providing a basis for differentiation. For instance, the fragmentation patterns can be influenced by the relative positions of the nitrogen atoms.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduce it directly into the ion source via a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile isomers, separate them using a gas chromatograph before introduction into the mass spectrometer.

-

-

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-200.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it to known fragmentation pathways of aromatic nitrogen heterocycles. Propose fragmentation mechanisms to explain the observed fragment ions.

-

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry are indispensable for the comprehensive analysis of this compound and its isomers. This guide provides a foundational understanding of the expected spectroscopic data and the experimental protocols required to obtain them. By systematically applying these methods, researchers can confidently identify and characterize these important heterocyclic compounds, paving the way for their application in drug discovery and materials science. The subtle differences in the spectroscopic data among the isomers, as highlighted in the comparative tables, underscore the importance of careful and precise analytical work in distinguishing these closely related structures.

References

- 1. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound(253-72-5) 13C NMR spectrum [chemicalbook.com]

- 5. 2,7-Naphthyridine - SpectraBase [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. 1,7-Naphthyridine [webbook.nist.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

The 1,6-Naphthyridine Scaffold in Nature: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine core, a heterocyclic scaffold composed of two fused pyridine (B92270) rings, is a recurring motif in a variety of natural products, particularly alkaloids. These compounds, isolated from both marine and terrestrial organisms, have garnered significant attention in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of natural products containing the this compound scaffold, with a focus on their isolation, biological evaluation, and mechanisms of action.

Prominent this compound-Containing Natural Products

The most extensively studied class of natural products featuring the this compound core are the aaptamine (B1664758) alkaloids, first isolated from marine sponges of the genus Aaptos.[1][2] Other notable examples include alkaloids isolated from terrestrial plants.

Aaptamine and its Derivatives

Aaptamine and its analogues are the archetypal this compound natural products. They are primarily sourced from marine sponges and have demonstrated a broad spectrum of bioactivities, most notably anticancer effects.[3][4]

Alkaloids from Terrestrial Plants

While less common, this compound-containing alkaloids have also been identified in terrestrial plants. For instance, alopecuroides A-E, isolated from Sophora alopecuroides, have shown anti-inflammatory properties. However, detailed studies on these compounds are less extensive compared to the aaptamine family.

Quantitative Biological Data

The biological activities of this compound natural products have been quantified in numerous studies. The following tables summarize some of the key cytotoxic and anti-inflammatory data.

Table 1: Cytotoxicity of Aaptamine and Its Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Aaptamine | NSCLC A549 | 13.91 (as µg/mL) | [4] |

| Aaptamine | NSCLC H1299 | 10.47 (as µg/mL) | [4] |

| Isoaaptamine | Breast Cancer T-47D | 30.13 | benchchem.com |

| Isoaaptamine | Breast Cancer MCF-7 | 49.12 | benchchem.com |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound-containing natural products, with a primary focus on aaptamine.

Isolation and Purification of Aaptamine from Aaptos sp.

The isolation of aaptamine from its natural source involves extraction, solvent partitioning, and chromatographic purification.

Protocol 1: Extraction and Initial Fractionation

-

Preparation of Sponge Material: Freeze-dry the collected marine sponge (Aaptos sp.) and grind it into a fine powder to maximize the surface area for extraction.

-

Maceration: Submerge the powdered sponge material in methanol (B129727) (MeOH) and allow it to macerate at room temperature for 24 hours. Repeat this process three times with fresh solvent for exhaustive extraction.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent Partitioning: Resuspend the crude extract in a mixture of methanol and water. Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane to remove nonpolar compounds, followed by chloroform (B151607) (CHCl₃) and then ethyl acetate (B1210297) (EtOAc). The aaptamine-containing fraction is typically found in the more polar chloroform and ethyl acetate fractions.[5]

Protocol 2: Column Chromatography Purification

-

Stationary Phase: Prepare a silica (B1680970) gel column (230-400 mesh).

-

Mobile Phase: A common solvent system for the elution of aaptamine is a gradient of chloroform-methanol. An effective starting ratio is CHCl₃:MeOH = 8:2.[3]

-

Elution: Dissolve the aaptamine-containing fraction in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the solvent system, gradually increasing the polarity by increasing the proportion of methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing aaptamine. Combine the pure fractions and evaporate the solvent to yield purified aaptamine.[5]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol 3: MTT Assay for Aaptamine Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 6 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

-

Compound Treatment: Prepare a stock solution of aaptamine in DMSO and create a series of serial dilutions in serum-free medium. Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of aaptamine. Include a vehicle control (DMSO). Incubate for 24-72 hours.[6]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]

-

Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[6]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-